molecular formula C34H56N2O8S B562180 3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester CAS No. 1331899-92-3

3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester

Cat. No.: B562180
CAS No.: 1331899-92-3
M. Wt: 652.888
InChI Key: LBVUQDRAXRBVLE-SANMLTNESA-N
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Description

3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester: is a complex organic compound with a variety of functional groups, including tert-butyl, benzylsulfanyl, and multiple amino and ester groups

Scientific Research Applications

3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential as a drug candidate due to its complex structure and functional groups.

    Industry: Used in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester typically involves multiple steps:

Industrial Production Methods

Industrial production of such complex molecules often involves the use of flow microreactor systems, which allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Properties

IUPAC Name

tert-butyl (2R)-3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N2O8S/c1-31(2,3)41-27(37)20-35(21-28(38)42-32(4,5)6)18-19-36(22-29(39)43-33(7,8)9)26(30(40)44-34(10,11)12)24-45-23-25-16-14-13-15-17-25/h13-17,26H,18-24H2,1-12H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVUQDRAXRBVLE-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)C(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)[C@@H](CSCC1=CC=CC=C1)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661808
Record name tert-Butyl S-benzyl-N-{2-[bis(2-tert-butoxy-2-oxoethyl)amino]ethyl}-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331899-92-3
Record name tert-Butyl S-benzyl-N-{2-[bis(2-tert-butoxy-2-oxoethyl)amino]ethyl}-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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